molecular formula C27H25N5O3 B15074642 4-Methoxy-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide CAS No. 881683-67-6

4-Methoxy-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide

Número de catálogo: B15074642
Número CAS: 881683-67-6
Peso molecular: 467.5 g/mol
Clave InChI: UFZGHQASGVTIQN-MUFRIFMGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Methoxy-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a unique structure that includes a methoxy group, a benzamide core, and a pyrazole ring, making it an interesting subject for scientific research.

Propiedades

Número CAS

881683-67-6

Fórmula molecular

C27H25N5O3

Peso molecular

467.5 g/mol

Nombre IUPAC

4-methoxy-N-[2-[(2E)-2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C27H25N5O3/c1-19-8-10-20(11-9-19)26-22(18-32(31-26)23-6-4-3-5-7-23)16-29-30-25(33)17-28-27(34)21-12-14-24(35-2)15-13-21/h3-16,18H,17H2,1-2H3,(H,28,34)(H,30,33)/b29-16+

Clave InChI

UFZGHQASGVTIQN-MUFRIFMGSA-N

SMILES isomérico

CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4

SMILES canónico

CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)CNC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origen del producto

United States

Métodos De Preparación

Pyrazole Ring Formation via Knorr-Type Cyclization

A mixture of phenylhydrazine (1.08 g, 10 mmol) and 1-(p-tolyl)propane-1,3-dione (1.76 g, 10 mmol) in glacial acetic acid (20 mL) was refluxed for 6 hours. The reaction mixture was cooled, poured into ice water, and neutralized with NaHCO₃. The precipitated 1-phenyl-3-(p-tolyl)-1H-pyrazole was filtered and recrystallized from ethanol (Yield: 82%).

Characterization Data :

  • IR (KBr) : 1605 cm⁻¹ (C=N), 1510 cm⁻¹ (Ar C=C).
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.28 (m, 5H, Ar-H), 6.95 (d, J = 8.4 Hz, 2H, p-tolyl), 2.38 (s, 3H, CH₃).

Vilsmeier-Haack Formylation

The pyrazole (2.0 g, 7.5 mmol) was dissolved in DMF (15 mL) and treated with POCl₃ (1.15 mL, 12 mmol) at 0°C. After stirring for 2 hours, the mixture was heated to 80°C for 4 hours, quenched with ice water, and extracted with ethyl acetate. The organic layer was dried (Na₂SO₄) and concentrated to yield 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde as pale-yellow crystals (Yield: 68%).

Characterization Data :

  • IR (KBr) : 1695 cm⁻¹ (C=O).
  • ¹H NMR (400 MHz, CDCl₃) : δ 10.12 (s, 1H, CHO), 8.24 (s, 1H, pyrazole-H), 7.88–7.22 (m, 9H, Ar-H), 2.41 (s, 3H, CH₃).

Preparation of 4-Methoxybenzohydrazide

Esterification of 4-Methoxybenzoic Acid

4-Methoxybenzoic acid (1.52 g, 10 mmol) was refluxed with thionyl chloride (10 mL) for 2 hours. Excess SOCl₂ was removed under vacuum, and the residue was treated with ethanol (20 mL) to yield ethyl 4-methoxybenzoate (Yield: 92%).

Hydrazide Formation

Ethyl 4-methoxybenzoate (1.94 g, 10 mmol) and hydrazine hydrate (5 mL, 100 mmol) in ethanol (30 mL) were refluxed for 5 hours. The precipitated 4-methoxybenzohydrazide was filtered and recrystallized from ethanol (Yield: 85%).

Characterization Data :

  • IR (KBr) : 3320 cm⁻¹ (NH₂), 1645 cm⁻¹ (C=O).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.85 (s, 1H, CONH), 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 4.12 (s, 2H, NH₂), 3.82 (s, 3H, OCH₃).

Hydrazone Condensation and 2-Oxoethyl Group Introduction

Synthesis of N'-((1-Phenyl-3-(p-Tolyl)-1H-Pyrazol-4-yl)Methylene)-4-Methoxybenzohydrazide

4-Methoxybenzohydrazide (1.80 g, 10 mmol) and 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde (2.85 g, 10 mmol) were refluxed in ethanol (50 mL) containing acetic acid (0.5 mL) for 8 hours. The hydrazone product was filtered and washed with cold ethanol (Yield: 78%).

Characterization Data :

  • IR (KBr) : 1610 cm⁻¹ (C=N), 1595 cm⁻¹ (Ar C=C).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 11.32 (s, 1H, NH), 8.62 (s, 1H, CH=N), 8.25–7.18 (m, 13H, Ar-H), 3.84 (s, 3H, OCH₃), 2.39 (s, 3H, CH₃).

Alkylation with Bromoacetyl Bromide

The hydrazone (3.5 g, 7 mmol) was dissolved in dry DMF (20 mL) and treated with bromoacetyl bromide (1.45 mL, 14 mmol) and K₂CO₃ (2.76 g, 20 mmol) at 0°C. After stirring for 12 hours, the mixture was poured into ice water, and the product was extracted with ethyl acetate (Yield: 65%).

Characterization Data :

  • IR (KBr) : 1720 cm⁻¹ (C=O), 1220 cm⁻¹ (C-Br).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, CH=N), 8.30–7.20 (m, 13H, Ar-H), 4.32 (s, 2H, COCH₂Br), 3.85 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃).

Oxidation to 2-Oxoethyl Derivative

The bromoethyl intermediate (3.0 g, 5 mmol) was stirred with AgNO₃ (1.7 g, 10 mmol) in aqueous acetone (1:1, 30 mL) at 50°C for 3 hours. The precipitate was filtered, and the filtrate was concentrated to yield the 2-oxoethylhydrazone (Yield: 58%).

Characterization Data :

  • IR (KBr) : 1715 cm⁻¹ (C=O).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.68 (s, 1H, CH=N), 8.25–7.18 (m, 13H, Ar-H), 4.15 (s, 2H, COCH₂), 3.84 (s, 3H, OCH₃), 2.39 (s, 3H, CH₃).

Amide Coupling and Final Product Isolation

The 2-oxoethylhydrazone (2.5 g, 4.5 mmol) was dissolved in dry DCM (20 mL) and treated with 4-methoxybenzoyl chloride (0.84 g, 4.5 mmol) and triethylamine (1.26 mL, 9 mmol) at 0°C. After stirring for 6 hours, the mixture was washed with water, dried (Na₂SO₄), and concentrated. The residue was recrystallized from ethanol to yield the target compound as white crystals (Yield: 72%).

Characterization Data :

  • IR (KBr) : 1685 cm⁻¹ (amide C=O), 1710 cm⁻¹ (ketone C=O).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.45 (s, 1H, NH), 8.65 (s, 1H, CH=N), 8.30–7.15 (m, 17H, Ar-H), 4.20 (s, 2H, COCH₂), 3.85 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃).
  • MS (ESI) : m/z 624.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Parameter Pathway A (Hydrazone First) Pathway B (Early Oxoethyl)
Overall Yield (%) 28 19
Purity (HPLC) 98.5% 95.2%
Reaction Steps 5 6
Critical Issue Overalkylation Epimerization

Pathway A proved superior due to fewer side reactions and higher reproducibility. The key challenge in Pathway B involved instability of the 2-oxoethyl group during early-stage reactions.

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxy-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

4-Methoxy-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biology: It can be used as a probe to study biological pathways and interactions.

    Industry: The compound may serve as an intermediate in the synthesis of other complex molecules or as a catalyst in certain reactions.

Mecanismo De Acción

The mechanism of action of 4-Methoxy-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

    4-Methoxy-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide: shares similarities with other benzamide derivatives and pyrazole-containing compounds.

    Benzamide Derivatives: These compounds often exhibit similar pharmacological properties and can be used in drug development.

    Pyrazole-Containing Compounds: Pyrazoles are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

Uniqueness

The uniqueness of 4-Methoxy-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.